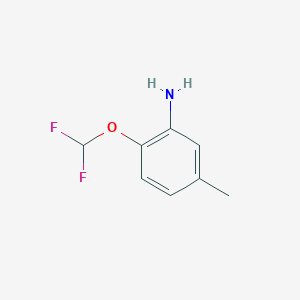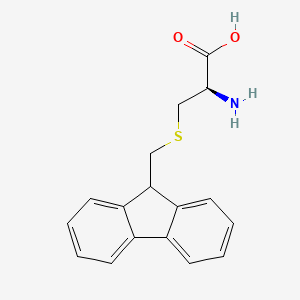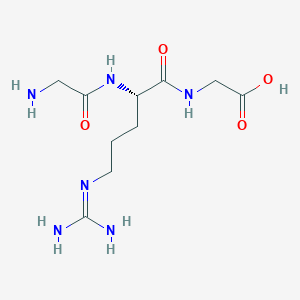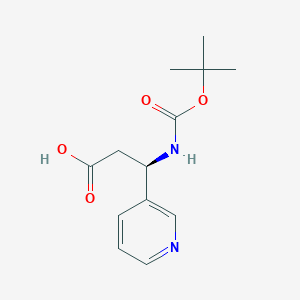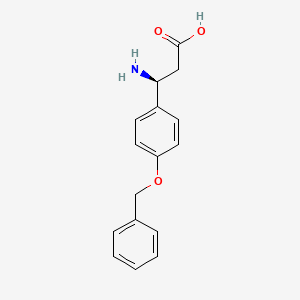![molecular formula C33H29NO6 B1337764 5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid](/img/structure/B1337764.png)
5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid: is a complex organic compound with the molecular formula C33H29NO6 and a molecular weight of 535.586 g/mol . This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a xanthene moiety, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fmoc Protection:
Xanthene Coupling: Coupling the Fmoc-protected amine with a xanthene derivative under basic conditions.
Pentanoic Acid Attachment: The final step involves attaching the pentanoic acid moiety to the xanthene derivative through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the xanthene moiety.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group or the xanthene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid involves its interaction with specific molecular targets. The Fmoc group can protect amine functionalities, allowing for selective reactions at other sites. The xanthene moiety can participate in various photochemical and redox reactions, making the compound useful in fluorescence-based assays and imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 5-[[9-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-2-yl]oxy]: Similar structure but with a different xanthene substitution pattern.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid: Contains a similar Fmoc group but with a different backbone.
Pentanoic acid, 4-[[9-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxo-5-[(triphenylmethyl)amino]-, (4R)-: Another related compound with a different substitution pattern.
Uniqueness
The uniqueness of 5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid lies in its combination of the Fmoc group and the xanthene moiety, which provides distinct chemical reactivity and versatility in various applications .
Propriétés
Formule moléculaire |
C33H29NO6 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
5-[[9-(9H-fluoren-9-ylmethoxycarbonylamino)-9H-xanthen-3-yl]oxy]pentanoic acid |
InChI |
InChI=1S/C33H29NO6/c35-31(36)15-7-8-18-38-21-16-17-27-30(19-21)40-29-14-6-5-13-26(29)32(27)34-33(37)39-20-28-24-11-3-1-9-22(24)23-10-2-4-12-25(23)28/h1-6,9-14,16-17,19,28,32H,7-8,15,18,20H2,(H,34,37)(H,35,36) |
Clé InChI |
ZSDCGEXATKVWTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4C5=C(C=C(C=C5)OCCCCC(=O)O)OC6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


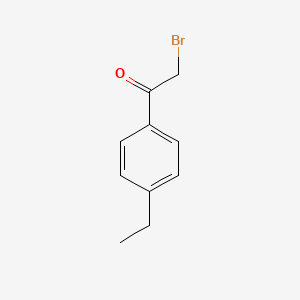
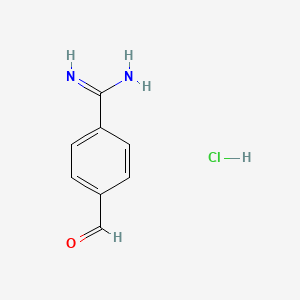
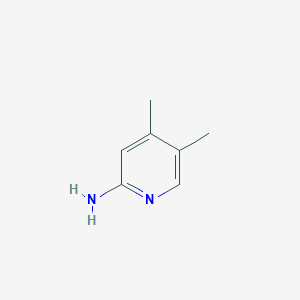
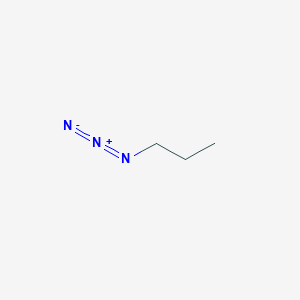
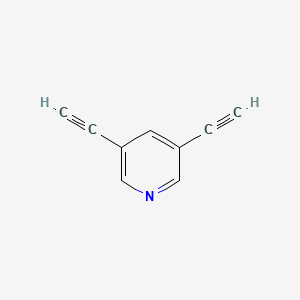
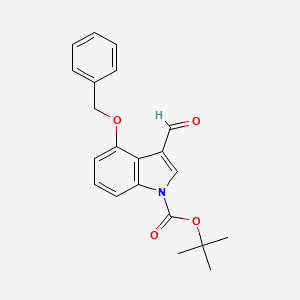
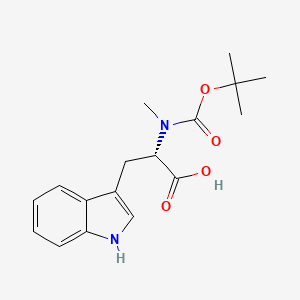

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)
